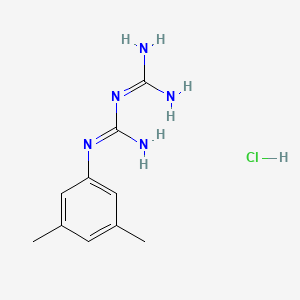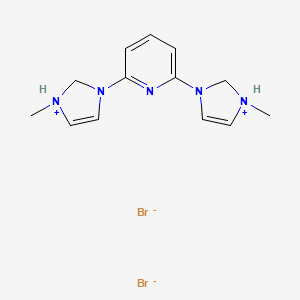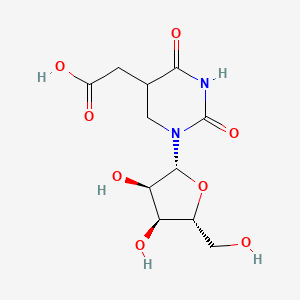![molecular formula C20H21ClNNaO4 B12350212 (alphaS)-3'-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1'-biphenyl]-4-propanoicacid,monosodiumsalt](/img/structure/B12350212.png)
(alphaS)-3'-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1'-biphenyl]-4-propanoicacid,monosodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-propanoic acid, 3’-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-, (alphaS)- is a complex organic compound with a unique structure that includes a biphenyl core, a propanoic acid group, and several substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-propanoic acid, 3’-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-, (alphaS)- typically involves multiple steps, including the formation of the biphenyl core, introduction of the propanoic acid group, and the addition of the chloro and ethoxy substituents. Common synthetic routes may involve Friedel-Crafts acylation to introduce the propanoic acid group, followed by nucleophilic substitution reactions to add the chloro and ethoxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The propanoic acid group can be oxidized to form different carboxylic acid derivatives.
Reduction: The carbonyl group in the ethoxy substituent can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties .
Medicine
In medicine, this compound or its derivatives could be explored for therapeutic applications, including drug development for various diseases .
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials with specific properties .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-propanoic acid, 3’-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-, (alphaS)- involves its interaction with specific molecular targets and pathways. The biphenyl core and the substituents can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-propanoic acid: Lacks the chloro and ethoxy substituents.
3’-Chloro-[1,1’-biphenyl]-4-propanoic acid: Lacks the ethoxy substituent.
[1,1’-Biphenyl]-4-propanoic acid, alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-, (alphaS)-: Lacks the chloro substituent .
Uniqueness
The presence of both the chloro and ethoxy substituents in [1,1’-Biphenyl]-4-propanoic acid, 3’-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-, (alphaS)- makes it unique compared to its similar compounds.
Properties
Molecular Formula |
C20H21ClNNaO4 |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
sodium;(2S)-3-[4-(3-chlorophenyl)phenyl]-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]propanoate |
InChI |
InChI=1S/C20H22ClNO4.Na/c1-3-26-20(25)13(2)22-18(19(23)24)11-14-7-9-15(10-8-14)16-5-4-6-17(21)12-16;/h4-10,12-13,18,22H,3,11H2,1-2H3,(H,23,24);/q;+1/p-1/t13-,18-;/m0./s1 |
InChI Key |
AGNFMTOJUUTYHZ-ZYJMRSDMSA-M |
Isomeric SMILES |
CCOC(=O)[C@H](C)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)[O-].[Na+] |
Canonical SMILES |
CCOC(=O)C(C)NC(CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride](/img/structure/B12350137.png)




![bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate](/img/structure/B12350177.png)
![2-[6-(1H-indol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B12350179.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12350180.png)




![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-thiolate](/img/structure/B12350216.png)
